molecular formula C9H9NS B1295351 3-Methylbenzyl isothiocyanate CAS No. 3696-66-0

3-Methylbenzyl isothiocyanate

Cat. No. B1295351
CAS RN: 3696-66-0
M. Wt: 163.24 g/mol
InChI Key: NUXFAFWRXGFTQJ-UHFFFAOYSA-N
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Description

3-Methylbenzyl isothiocyanate, also known as 1-(isocyanatomethyl)-3-methylbenzene, is an organic building block containing an isocyanate group . It is a molecule that contains a total of 20 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .


Synthesis Analysis

Isothiocyanates, including 3-Methylbenzyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis route involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines .


Molecular Structure Analysis

The molecular structure of 3-Methylbenzyl isothiocyanate can be represented by the formula C9H9NS . The molecule consists of 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .


Chemical Reactions Analysis

Isothiocyanates, including 3-Methylbenzyl isothiocyanate, are known for their antimicrobial activity against various pathogens . They exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis .

Scientific Research Applications

Antimicrobial Activity

Isothiocyanates (ITCs), including 3-Methylbenzyl isothiocyanate, have been studied for their antimicrobial activity against human infections . They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales .

Anti-inflammatory Properties

ITCs exhibit anti-inflammatory properties . This makes them valuable in the treatment of conditions where inflammation plays a key role.

Anticancer Properties

ITCs have been recognized for their anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry and their potential in cancer treatment .

Analgesic Effects

Studies have shown that ITCs have analgesic effects . This suggests that they could be used in pain management.

Cardioprotective Effects

ITCs have been found to have cardioprotective effects . This means they could potentially be used in the prevention and treatment of heart diseases.

Treatment of Neurological Disorders

ITCs have shown potential in the treatment of neurological disorders . This opens up possibilities for their use in neurology and mental health.

Regulation of Thyroid Gland Function

ITCs, including 3-Methylbenzyl isothiocyanate, have been found to regulate thyroid gland function . This suggests potential applications in endocrinology.

Synthesis of Isothiocyanates

3-Methylbenzyl isothiocyanate, like other ITCs, serves as a valuable platform for versatile transformations in synthetic chemistry . This makes it a significant compound in the field of chemical synthesis .

Safety And Hazards

Isothiocyanates, including 3-Methylbenzyl isothiocyanate, should be handled with care. They are classified as flammable liquids and can cause respiratory irritation if inhaled . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling these substances .

properties

IUPAC Name

1-(isothiocyanatomethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXFAFWRXGFTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190457
Record name 3-Methylbenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzyl isothiocyanate

CAS RN

3696-66-0
Record name 3-Methylbenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylbenzyl isothiocyanate
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